![molecular formula C20H15FO3 B6411904 2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261901-19-2](/img/structure/B6411904.png)
2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid, 95%
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Overview
Description
2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid, also known as 2-BPFBA, is a fluorinated benzene derivative that has been used in a variety of scientific research applications. It is an aromatic compound that contains two benzene rings, one of which is substituted with a benzyloxy group and a fluorine atom. 2-BPFBA has been used in several areas of scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 2-aryl-6-fluorobenzoic acids and 2-aryl-6-fluorobenzamides. It has also been used as an intermediate in the synthesis of more complex molecules, such as 2-aryl-4-benzyloxy-6-fluorobenzoic acids and 2-aryl-4-benzyloxy-6-fluorobenzamides. 2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug sorafenib.
Mechanism of Action
2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has been studied in several different research applications, including its mechanism of action. Studies have shown that 2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% can act as a substrate for several enzymes, including cytochrome P450 and UDP-glucuronosyltransferase. It has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can affect the expression of several genes, including those involved in cell proliferation and apoptosis. It has also been shown to affect the expression of several proteins, including those involved in cell cycle regulation and signal transduction. Additionally, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and lipoxygenase.
Advantages and Limitations for Lab Experiments
2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has several advantages and limitations for lab experiments. The main advantage is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be toxic in high concentrations.
Future Directions
2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has several potential future directions. It can be used in the synthesis of more complex molecules, such as 2-aryl-4-benzyloxy-6-fluorobenzoic acids and 2-aryl-4-benzyloxy-6-fluorobenzamides. Additionally, it can be used in the development of new pharmaceuticals, such as anti-cancer drugs. Finally, it can be used to study the biochemical and physiological effects of other compounds, such as cyclooxygenase-2 and lipoxygenase inhibitors.
Synthesis Methods
2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-bromobenzyl alcohol with 6-fluorobenzoic acid in the presence of sodium hydride. This reaction yields a product that is then purified by column chromatography. Other methods of synthesis include the reaction of 4-bromobenzyl chloride with 6-fluorobenzoic acid in the presence of potassium carbonate, as well as the reaction of 4-bromobenzyl bromide with 6-fluorobenzoic acid in the presence of sodium hydroxide.
properties
IUPAC Name |
2-fluoro-6-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-18-8-4-7-17(19(18)20(22)23)15-9-11-16(12-10-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSRFGSXSHGYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=CC=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692258 |
Source
|
Record name | 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid | |
CAS RN |
1261901-19-2 |
Source
|
Record name | 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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